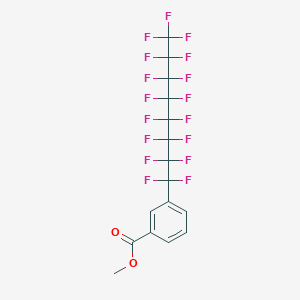
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane is a complex organic compound characterized by the presence of bromine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination and fluorination of a suitable precursor, followed by nitration to introduce the nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane exerts its effects involves interactions with molecular targets and pathways within chemical and biological systems. The presence of bromine, fluorine, and nitro groups allows the compound to participate in various reactions, influencing its reactivity and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,5-difluorobenzene: This compound shares the bromine and fluorine substituents but lacks the nitro groups, resulting in different chemical properties and reactivity.
1-Bromo-2,4-difluorobenzene: Another similar compound with bromine and fluorine atoms, but with a different substitution pattern, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
84014-82-4 |
|---|---|
Formule moléculaire |
C5H4BrF2N5O10 |
Poids moléculaire |
412.01 g/mol |
Nom IUPAC |
3-bromo-1,5-difluoro-1,1,3,5,5-pentanitropentane |
InChI |
InChI=1S/C5H4BrF2N5O10/c6-3(9(14)15,1-4(7,10(16)17)11(18)19)2-5(8,12(20)21)13(22)23/h1-2H2 |
Clé InChI |
PCIVLFOSTNRTQJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)([N+](=O)[O-])Br)C([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
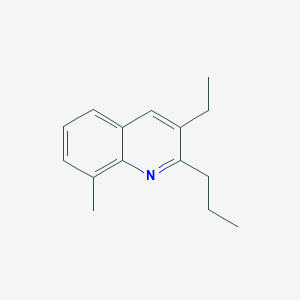
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
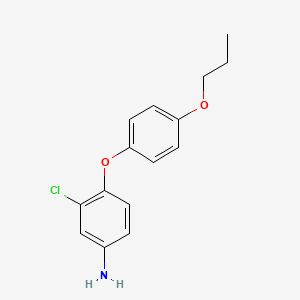
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
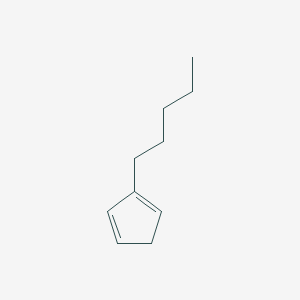
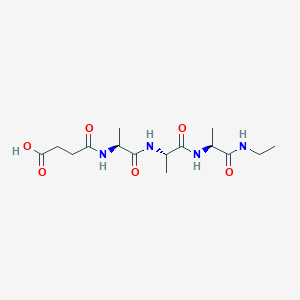

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

